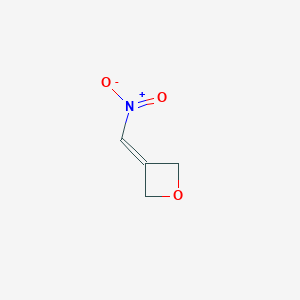

3-(Nitromethylene)oxetane

描述

3-(Nitromethylene)oxetane is a versatile and promising compound primarily used as a building block for energetic oxetane-based monomers . It features an explosophoric group and has recently become commercially available. This compound is particularly significant in the field of energetic materials, where it is used to create more environmentally benign, cost-effective, and powerful compounds .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Nitromethylene)oxetane typically involves a one-pot synthesis via conjugate addition . This method is elegant and cost-efficient, making it suitable for industrial production. The precursor to all target compounds, this compound, is used as provided by suppliers like Spirochem AG .

Industrial Production Methods: Industrial production methods for this compound focus on optimizing the yield and purity of the compound. The process involves careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high efficiency and minimal by-products .

化学反应分析

Types of Reactions: 3-(Nitromethylene)oxetane undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of the nitromethylene group, which is highly reactive.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products: The major products formed from these reactions include derivatives based on 1H-tetrazole, 1H-tetrazole-5-amine, and powerful primary explosives like 5-azido-1H-tetrazole and 5-nitro-2H-tetrazole . These derivatives exhibit enhanced performance and are used in various applications .

科学研究应用

Energetic Materials

Overview

3-(Nitromethylene)oxetane is primarily recognized for its role in the development of energetic materials. It serves as a promising building block for synthesizing new monomers used in high-performance energetic binders. The compound's explosophoric group enhances its utility in this domain, making it suitable for applications that require high energy output and stability.

Key Findings

- Performance Enhancement : Research indicates that this compound-based derivatives outperform traditional energetic materials such as TNT and RDX in terms of energy output and stability under various stimuli (impact, friction, and electrostatic discharge) .

- Synthesis of New Monomers : The compound can be synthesized through cost-effective one-pot reactions, allowing for the development of derivatives that incorporate nitrogen-rich motifs like tetrazoles, which are known for their energetic properties .

- Polymeric Applications : As an oxetane-based monomer, it is utilized in the formulation of polymeric binders that exhibit superior performance compared to conventional formulations, addressing the limitations of existing materials .

Medicinal Chemistry

Overview

In medicinal chemistry, this compound is employed as a precursor for synthesizing various bioactive compounds. Its structural features contribute to the physicochemical properties necessary for drug development.

Key Findings

- Drug Discovery : The compound has been utilized in the synthesis of oxetane-modified peptides and other bioisosteres, enhancing the pharmacological profiles of these molecules . For instance, conjugate addition reactions involving this compound have led to the development of novel peptide motifs with improved biological activity.

- Diverse Applications : Oxetanes have been shown to influence intrinsic clearance rates in drug metabolism studies, making them valuable in optimizing drug candidates .

Synthesis and Reactivity

Overview

The reactivity of this compound allows it to participate in various synthetic transformations, making it an important compound in organic synthesis.

Key Findings

- Michael Acceptors : this compound acts as an excellent Michael acceptor, reacting with a wide variety of nucleophiles. This property has been exploited to create complex molecular architectures .

- Innovative Synthetic Strategies : Recent studies have introduced modular and scalable methods for constructing oxetane-containing compounds, facilitating their incorporation into larger molecular frameworks .

Data Summary Table

作用机制

The mechanism of action of 3-(Nitromethylene)oxetane involves its explosophoric group, which contributes to its high reactivity and performance . The molecular targets and pathways involved in its reactions are primarily related to its ability to undergo conjugate addition and form stable derivatives .

相似化合物的比较

- RDX (Research Department Explosive)

- ONC (Octanitrocubane)

- CL20 (Hexanitrohexaazaisowurtzitane)

- Tetrazole-based compounds

Comparison: Compared to these similar compounds, 3-(Nitromethylene)oxetane is more environmentally benign, less expensive, and equally or more powerful . Its unique structure and reactivity make it a valuable compound in the field of energetic materials .

生物活性

Overview

3-(Nitromethylene)oxetane is a compound that has garnered attention for its potential biological activity and applications in various fields, particularly in medicinal chemistry and energetic materials. This article explores the biological properties, synthesis methods, and relevant case studies associated with this compound.

This compound is characterized by its nitromethylene group, which contributes to its reactivity and biological activity. The molecular formula is , and it possesses unique physicochemical properties that make it a versatile building block for various applications.

Antiviral Properties

One of the notable biological activities of this compound is its ability to suppress acute HIV infection without exhibiting cytotoxicity. Research indicates that it has an inhibition concentration (IC50) of approximately 50 nM against leukotriene C4 synthase (LTC4s), which is significant for therapeutic applications in treating inflammatory conditions and viral infections .

Inhibition of Glycine Transporters

Another area of interest is the compound's inhibitory activity against glycine transporter 1 (GlyT1). This inhibition is crucial for developing treatments related to mental health disorders. The inhibition constant (Ki) for this activity has been reported to be around 170 nM, indicating a strong interaction with the target .

Energetic Materials

In the context of energetic materials, this compound serves as a promising building block for synthesizing new energetic compounds. Its incorporation into formulations can enhance performance while maintaining safety profiles. The compound exhibits an explosophoric group, making it suitable for applications in explosives and propellants .

Synthesis Methods

The synthesis of this compound involves several steps, typically starting from nitromethane and utilizing various catalysts. A common method includes the reaction of nitromethane with oxetane derivatives under controlled conditions to yield the desired product with high purity .

Case Studies

Research Findings

Recent studies have focused on the structural analysis and performance evaluation of derivatives based on this compound. Techniques such as X-ray diffraction, NMR spectroscopy, and differential scanning calorimetry have been employed to assess their stability and reactivity. For instance, derivatives containing tetrazole groups have shown enhanced sensitivity to external stimuli but remain stable under standard conditions .

属性

IUPAC Name |

3-(nitromethylidene)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c6-5(7)1-4-2-8-3-4/h1H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPAYWPSPJDUBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C[N+](=O)[O-])CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693533 | |

| Record name | 3-(Nitromethylidene)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922500-95-6 | |

| Record name | 3-(Nitromethylene)oxetane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=922500-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Nitromethylidene)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(nitromethylidene)oxetane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using 3-(nitromethylene)oxetane in peptide backbone modification?

A1: The research highlights the use of this compound in synthesizing a new class of peptidomimetics. [] Peptidomimetics are molecules mimicking the biological actions of peptides but with altered structures. This modification often leads to improved drug-like properties.

Q2: How is this compound incorporated into the peptide structure?

A2: The synthesis involves a conjugate addition reaction where α-amino esters react with the double bond of the nitromethylene group in this compound. [] This is followed by the reduction of the nitro group to an amine, which can then be coupled with N-protected amino acids. This process allows for the step-by-step growth of the peptide chain with the oxetane ring integrated into its backbone. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。